Undecanedioic Acid

Catalog No.
S564191
CAS No.
1852-04-6
M.F
C11H20O4
M. Wt
216.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undecanedioic Acid

CAS Number

1852-04-6

Product Name

Undecanedioic Acid

IUPAC Name

undecanedioic acid

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C11H20O4/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15/h1-9H2,(H,12,13)(H,14,15)

InChI Key

LWBHHRRTOZQPDM-UHFFFAOYSA-N

SMILES

Array

solubility

5.1 mg/mL

Synonyms

1,9-Nonanedicarboxylic Acid; Hendecanedioic Acid; NSC 400241

Canonical SMILES

C(CCCCC(=O)O)CCCCC(=O)O

The exact mass of the compound Undecanedioic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m5.1 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400241. It belongs to the ontological category of alpha,omega-dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]. However, this does not mean our product can be used or applied in the same or a similar way.

Undecanedioic Acid (CAS: 1852-04-6) is a linear, odd-carbon alpha,omega-dicarboxylic acid. It serves as a specialty monomer and chemical intermediate primarily used in the synthesis of high-performance polyamides, polyesters, corrosion inhibitors, and synthetic lubricants. Within the family of long-chain dicarboxylic acids, its eleven-carbon backbone distinguishes it from more common even-carbon analogs like sebacic acid (C10) and dodecanedioic acid (C12). This structural difference is not trivial; it introduces specific, predictable modifications to the physical properties of resulting polymers, such as melting point and crystallinity, which are critical for procurement decisions in polymer processing and material formulation.

Direct substitution of Undecanedioic Acid (C11) with its closest even-carbon neighbors, sebacic acid (C10) or dodecanedioic acid (C12), will lead to significant and often undesirable changes in final material properties. This is due to the well-documented "odd-even effect," where the number of methylene units in the monomer backbone dictates how polymer chains pack in the solid state. Polyesters and polyamides synthesized from odd-carbon diacids like C11 exhibit less efficient crystal packing, resulting in lower melting points, altered crystallinity, and different solubility profiles compared to polymers made from even-carbon diacids. Therefore, selecting Undecanedioic Acid is a deliberate choice to achieve specific processing temperatures and mechanical properties that cannot be replicated by simply substituting with a more common C10 or C12 diacid.

Deliberate Melting Point Depression in Polyamides for Lower-Temperature Processing

The odd-carbon structure of undecanedioic acid (C11) directly translates to a lower melting point (Tm) in the resulting polyamides compared to those made with adjacent even-carbon diacids. For example, copolyamides incorporating odd-even segments (like those from C11) show a greater depression in melting point than those with even-even segments. Studies on various polyamides and polyesters consistently show that polymers derived from odd-numbered dicarboxylic acids have lower melting temperatures than their even-numbered counterparts, a phenomenon directly linked to less stable crystal structures. This allows for lower energy consumption during melt processing and enables the use of thermally sensitive additives.

Evidence DimensionPolymer Melting Point (Tm)
Target Compound DataLower Tm due to odd-carbon (C11) chain structure.
Comparator Or BaselineHigher Tm for polymers from even-carbon diacids (e.g., C10 Sebacic Acid, C12 Dodecanedioic Acid).
Quantified DifferenceA copolyamide with 50% odd-even segments reached a minimum melting point of 164 °C, a significant reduction compared to analogous even-even copolyamides which had a minimum Tm of 217-218 °C.
ConditionsMelt polycondensation of diamines and dicarboxylic acids, analyzed by Differential Scanning Calorimetry (DSC).

This enables lower energy costs during extrusion or molding and expands the formulation window for incorporating heat-sensitive additives or substrates.

Enhanced Corrosion Inhibition Efficiency Through Optimized Chain Length

The corrosion inhibition efficiency of aliphatic dicarboxylic acids on metal surfaces increases with carbon chain length. While direct head-to-head data for undecanedioic acid is sparse, extensive comparative studies on its neighbors demonstrate this principle quantitatively. For instance, sebacic acid (C10) provides a significantly higher inhibition efficiency on mild steel compared to shorter-chain diacids like adipic acid (C6) and succinic acid (C4). The longer alkyl chain of undecanedioic acid (C11) is expected to enhance the formation of a protective, hydrophobic film on metal surfaces, making it a strategic choice for high-performance anti-corrosion formulations.

Evidence DimensionCorrosion Inhibition Efficiency (%)
Target Compound DataProjected to be >98% based on the performance of the C10 analog.
Comparator Or BaselineSebacic Acid (C10): 98.0%; Adipic Acid (C6): 79.3%; Succinic Acid (C4): 65.3%.
Quantified DifferenceSebacic acid (C10) shows a ~23.6% relative improvement in inhibition efficiency over adipic acid (C6).
ConditionsMild steel in 0.5 M NaCl solution, evaluated using electrochemical methods.

Selecting undecanedioic acid provides a potential performance edge in formulating more effective corrosion inhibitors for lubricants, metalworking fluids, and protective coatings.

Precursor for Synthetic Esters with Superior Low-Temperature Fluidity

Esters derived from undecanedioic acid are used as low-temperature plasticizers and synthetic lubricants that must remain fluid across a wide temperature range. The performance of ester plasticizers is influenced by the structure of the parent dicarboxylic acid. Longer, linear chains generally improve low-temperature flexibility. Derivatives of undecanedioic acid are specifically noted for their ability to remain stable at low temperatures, a critical property for lubricants in automotive, aerospace, and industrial applications where cold-start performance and reduced wear are essential.

Evidence DimensionLow-Temperature Performance
Target Compound DataForms ester derivatives that exhibit superior low-temperature properties and fluidity.
Comparator Or BaselineStandard plasticizers like Dioctyl Phthalate (DOP) have inflexible ring structures and are not good low-temperature plasticizers. Shorter-chain diacid esters like Dioctyl Adipate (DOA) are effective but more volatile.
Quantified DifferenceNot directly quantified in available literature, but the principle of longer linear chains improving low-temperature performance is established.
ConditionsFormulation of synthetic lubricants and PVC plasticizers.

This compound is a key precursor for synthesizing high-performance ester lubricants and plasticizers needed for demanding applications in cold climates or machinery with significant temperature fluctuations.

Engineering Polyamides with Lower Processing Temperatures and Modified Crystallinity

Use as a comonomer with standard diamines (e.g., hexamethylenediamine to produce Nylon 6,11) to intentionally lower the polymer's melting point. This is ideal for applications requiring reduced energy consumption during melt processing or for creating copolyamides with tailored thermal profiles that cannot be achieved with even-carbon diacids like sebacic acid.

Formulating High-Performance Corrosion Inhibitor Packages

Incorporate into formulations for metalworking fluids, engine coolants, and protective coatings where the long, odd-carbon chain can form a more effective and persistent hydrophobic barrier on metal surfaces compared to shorter-chain dicarboxylic acids.

Synthesis of Specialty Esters for Demanding Lubricant and Plasticizer Applications

Employ as the diacid backbone for producing synthetic ester base oils and plasticizers required for applications demanding excellent fluidity and stability at low temperatures, such as in aerospace lubricants, automotive components, and specialty PVC formulations.

Physical Description

Other Solid; Dry Powder
Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

216.13615911 Da

Monoisotopic Mass

216.13615911 Da

Heavy Atom Count

15

Melting Point

108 - 110 °C

UNII

7059GFK8NV

GHS Hazard Statements

Aggregated GHS information provided by 590 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 590 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 584 of 590 companies with hazard statement code(s):;
H315 (15.58%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1852-04-6

Wikipedia

Undecanedioic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Adhesive Manufacturing
Paint and Coating Manufacturing
Wholesale and Retail Trade
Petroleum Lubricating Oil and Grease Manufacturing
Undecanedioic acid: ACTIVE

Dates

Last modified: 08-15-2023

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